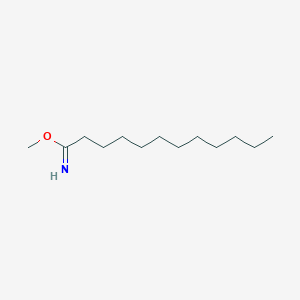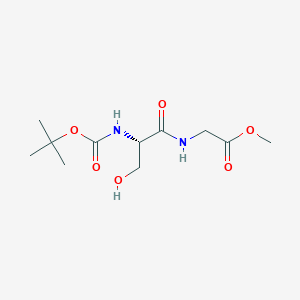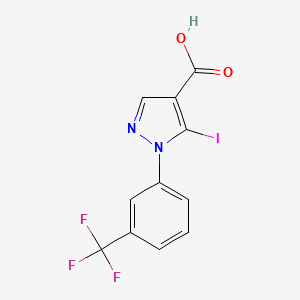![molecular formula C8H4ClF3N4 B13119229 2-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B13119229.png)
2-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of a chlorine atom at the 2nd position and a trifluoromethyl group at the 7th position on the pyrido[2,3-d]pyrimidine ring. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-cyano-4-(trifluoromethyl)pyridine with guanidine in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired pyridopyrimidine derivative .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
2-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2nd position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems, which are of interest in medicinal chemistry.
Common reagents used in these reactions include bases like sodium ethoxide, oxidizing agents like m-chloroperbenzoic acid, and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain kinases by binding to their active sites, thereby blocking their activity . This inhibition can lead to the disruption of cellular signaling pathways, ultimately affecting cell proliferation and survival .
Comparison with Similar Compounds
2-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-amine can be compared with other pyridopyrimidine derivatives such as:
4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine: This compound also exhibits kinase inhibitory activity but differs in its substitution pattern.
2-Chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-4-amine: Similar in structure but with an ethyl group instead of an amine, leading to different biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have shown potent anticancer activity and are structurally related to pyridopyrimidines.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C8H4ClF3N4 |
|---|---|
Molecular Weight |
248.59 g/mol |
IUPAC Name |
2-chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C8H4ClF3N4/c9-7-15-5(13)3-1-2-4(8(10,11)12)14-6(3)16-7/h1-2H,(H2,13,14,15,16) |
InChI Key |
BUFYZFKHVOFIMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=NC(=NC(=C21)N)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


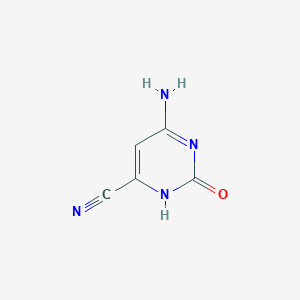
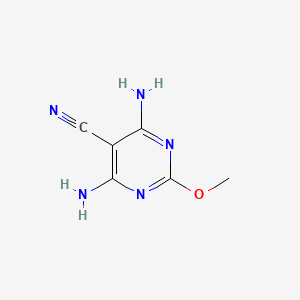

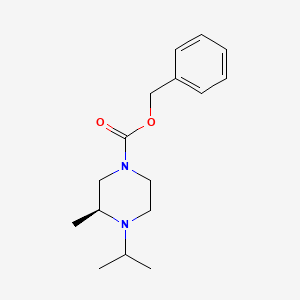
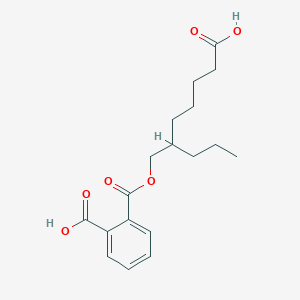
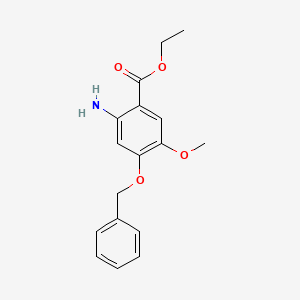

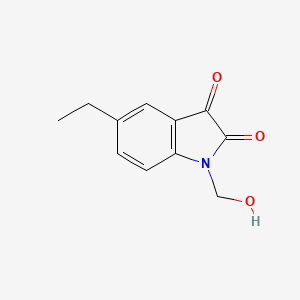
![3-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B13119199.png)
